tert-Butyl spiro[2.5]octan-6-ylcarbamate
Description
tert-Butyl spiro[2.5]octan-6-ylcarbamate is a structurally complex carbamate derivative characterized by a spirocyclic framework. The spiro[2.5]octane core consists of two fused rings—a six-membered ring and a three-membered ring—connected via a single spiro carbon atom. Its structural uniqueness lies in the combination of a compact spiro system with the carbamate group, which may influence reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl N-spiro[2.5]octan-6-ylcarbamate |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)14-10-4-6-13(7-5-10)8-9-13/h10H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
VULFXNPHEOFQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-Butyl spiro[2.5]octan-6-ylcarbamate, along with their similarity scores and distinguishing features (derived from ):
| Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|
| tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate | 0.98 | Replacement of a carbon with nitrogen (aza) in the spiro[3.4]octane system |
| tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | 0.96 | Smaller spiro[3.3]heptane core (vs. [2.5]octane); aza substitution |
| tert-Butyl spiro[2.4]heptan-1-ylcarbamate | 0.96 | Reduced ring sizes (spiro[2.4]heptane) and carbamate position (1 vs. 6) |
| tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate | 0.94 | Altered carbamate position (5 vs. 6); aza substitution |
Impact of Spiro Ring Size and Substituents
- Ring Size and Stability : The spiro[2.5]octane system in the target compound provides greater conformational rigidity compared to smaller spiro systems like [3.3]heptane or [2.4]heptane. Larger spiro frameworks may enhance thermal stability but reduce solubility due to increased hydrophobicity .
- However, this substitution may also introduce synthetic challenges, such as increased sensitivity to acidic conditions .
Fragmentation Behavior in Mass Spectrometry
Spiro compounds, including this compound, are prone to fragmentation at the spiro junction under electron ionization mass spectrometry (EIMS). For example, analogous spiro compounds (e.g., compounds 17–20 in ) lose fragments such as ArN₂CO or ArN₂CO₂, yielding diagnostic peaks (e.g., m/z 505 and 489 for compound 18). This suggests that the target compound may undergo similar cleavage, producing fragments indicative of its carbamate group and spiro architecture .
Functional Group Positioning
The position of the carbamate group significantly influences reactivity. Such positional differences could impact binding affinity in biological applications or catalytic efficiency in synthetic pathways .
Preparation Methods
Cyclopropanation via Corey-Chaykovsky Reaction
A common method involves reacting cyclohexenone derivatives with sulfoxonium ylides to form the spiro[2.5]octane core:
-
Reagents : Trimethylsulfoxonium iodide, potassium tert-butoxide.
-
Yield : 65–70% for ethyl 1-oxaspiro[2.5]octane-6-carboxylate.
Mechanism :
Alternative Cyclopropanation with Dibromoethane
Ethyl cyanoacetate and 1,2-dibromoethane undergo cyclopropanation under basic conditions:
-
Reagents : Sodium ethoxide, 1,2-dibromoethane.
-
Yield : 70% for 1-cyanocyclopropanecarboxylic acid ethyl ester.
Functionalization to Amine Intermediate
The spiro[2.5]octane core is functionalized to introduce the primary amine group required for carbamate formation.
Reductive Amination
Catalytic Hydrogenation
-
Reagents : Palladium on carbon (Pd/C), hydrogen gas.
-
Yield : Quantitative conversion observed for similar spirocyclic amines.
Carbamate Protection with tert-Butoxycarbonyl (Boc) Group
The amine is protected using di-tert-butyl dicarbonate (Boc anhydride):
Standard Boc Protection
-
Reagents : Di-tert-butyl dicarbonate, triethylamine.
-
Conditions : Dichloromethane (DCM) or ethyl acetate, 0°C to room temperature.
-
Yield : 70–80% for tert-butyl spiro[2.5]octan-1-ylcarbamate.
Reaction Scheme :
Alternative Boc Protection in Polar Solvents
-
Reagents : Boc anhydride, dimethylformamide (DMF).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Corey-Chaykovsky | Cyclopropanation → Boc protection | 65–70% | Scalable, mild conditions | Requires toxic sulfoxonium reagents |
| Dibromoethane Cycloprop. | Cyclopropanation → Reductive amination | 70% | Cost-effective reagents | Longer reaction times |
| Catalytic Hydrogenation | Hydrogenation → Boc protection | >90% | High efficiency | Requires specialized equipment |
Advanced Synthetic Strategies
Enantioselective Synthesis
Chiral auxiliaries or asymmetric catalysis can produce enantiomerically pure spiro[2.5]octane derivatives:
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